2-Propylquinoline-4,6-diamine, with the chemical formula CHN and CAS number 538360-53-1, is a nitrogen-containing heterocyclic compound belonging to the quinoline family. This compound is characterized by a quinoline ring substituted with propyl and amino groups at specific positions. Its unique structure imparts various biological and chemical properties, making it a subject of interest in scientific research.
The compound can be sourced from chemical suppliers and is often utilized in laboratories for various applications in chemistry, biology, and medicine. Its synthesis is well-documented in scientific literature, highlighting its significance in research and industrial applications.
2-Propylquinoline-4,6-diamine is classified as a heterocyclic amine and falls under the category of quinoline derivatives. Quinoline compounds are known for their diverse pharmacological activities, including antimicrobial and antimalarial properties.
The synthesis of 2-Propylquinoline-4,6-diamine can be achieved through several established methods:
The molecular structure of 2-Propylquinoline-4,6-diamine features a quinoline ring system with two amino groups located at positions 4 and 6, along with a propyl group at position 2. The InChI key for this compound is UKXIWSVDCCRKDT-UHFFFAOYSA-N.
2-Propylquinoline-4,6-diamine undergoes various chemical reactions due to its functional groups:
The mechanism of action for 2-Propylquinoline-4,6-diamine involves its interaction with biological targets that may include enzymes or receptors involved in disease processes:
2-Propylquinoline-4,6-diamine has diverse applications across various fields:
The development of 2-propylquinoline-4,6-diamine represents a strategic evolution in heterocyclic chemistry, building upon foundational quinoline synthesis methodologies. Quinoline core structures were first isolated from coal tar in 1834 by Ferdinand Runge, with traditional synthetic methods like the Skraup (1880), Doebner-von Miller (1881-1883), and Friedländer (1882) reactions enabling early access to this privileged scaffold [8] [10]. The specific 4,6-diamino substitution pattern emerged as medicinal chemists sought to enhance the biological functionality of quinoline derivatives. This compound occupies a distinct niche within quinoline-based pharmacophores due to its symmetrical diamine architecture combined with the hydrophobic 2-propyl moiety—features designed to optimize target engagement and physicochemical properties [1].
The compound’s synthesis typically employs Friedländer-type condensation between 4,6-diamino-2-propyl-1H-quinolin-1-one and appropriate reagents under acid catalysis, though modern green approaches have utilized microwave-assisted and solvent-free conditions to improve efficiency [10]. Its emergence coincided with pharmacophore mapping studies that identified the 4,6-diamine motif as a hydrogen-bonding anchor capable of enhancing target affinity. The 2-propyl substituent was incorporated to modulate lipophilicity, addressing the limited cell permeability observed in early hydrophilic quinoline derivatives. This strategic molecular design reflects the transition from simple quinoline exploration to rational, target-informed heterocyclic pharmacophore development in the late 20th century [1] [3].
Table 1: Historical Evolution of Key Quinoline Synthesis Methods Relevant to 2-Propylquinoline-4,6-diamine Development
Synthetic Method | Year Developed | Key Reagents/Conditions | Relevance to 4,6-Diamino Derivatives |
---|---|---|---|
Skraup Reaction | 1880 | Glycerol, sulfuric acid, nitrobenzene | Early route to unsubstituted quinolines; limited functional group tolerance |
Doebner-von Miller | 1881-1883 | Aniline derivatives, α,β-unsaturated carbonyls | Enabled 2,4-substitution but poor regiocontrol for diamines |
Friedländer Condensation | 1882 | 2-Aminoaryl carbonyls, enolizable ketones | Permitted precise 2-alkyl substitution (e.g., propyl group introduction) |
Modern Modifications | Late 20th century | Lewis acid catalysts, solvent-free/microwave | Allowed efficient 4,6-diamino functionalization with improved yields |
Quinoline derivatives constitute a structurally diverse class of bioactive molecules with demonstrated therapeutic utility across multiple disease domains. The inherent physicochemical properties of the quinoline ring system—including its moderate log P range (1.5–3.5), molecular weight (<300 Da for core structure), and balanced hydrogen bond acceptor/donor capacity—contribute to favorable drug-likeness parameters [5] [8]. These characteristics enable efficient penetration of biological membranes while maintaining solubility, addressing a critical challenge in small-molecule drug development.
The biological significance of quinoline derivatives is exemplified by established therapeutics: quinine and chloroquine (antimalarial), bosutinib (anticancer), and ciprofloxacin (antibacterial) [8]. 2-Propylquinoline-4,6-diamine specifically exploits this privileged scaffold through strategic functionalization that enhances target complementarity. The 4,6-diamino substitution provides hydrogen-bonding vectors that mimic purine interactions, facilitating inhibition of kinase and reductase enzymes [3] [5]. This is evidenced by structural analogs like 2,4-diamino-6-substituted quinazolines, which demonstrate potent dihydrofolate reductase (DHFR) inhibition with IC₅₀ values in the nanomolar range [3]. The 2-propyl group contributes to hydrophobic pocket binding while maintaining metabolic stability, contrasting with shorter alkyl chains that exhibit increased oxidation susceptibility [5] [10].
Table 2: Therapeutic Applications of Quinoline Derivatives Structurally Related to 2-Propylquinoline-4,6-diamine
Therapeutic Area | Representative Agents | Key Structural Features | Bioactivity Relevance to 4,6-Diamino Derivatives |
---|---|---|---|
Antimalarial | Chloroquine, Mefloquine | 4-Aminoquinoline core | Diamine mimics protonated amine critical for heme binding |
Anticancer | Bosutinib, Dinutuximab | 3-Quinolinecarbonitrile | Diamine provides H-bonding for kinase ATP-site interaction |
Antibacterial | Ciprofloxacin, Clinafloxacin | Quinoline-3-carboxylic acid | 4,6-Substitution avoids carboxylate-associated toxicity |
Neuroprotective | VK-28 derivatives | 8-Hydroxyquinoline moiety | Diamine enhances iron chelation capacity |
The 4,6-diamino functionality in 2-propylquinoline-4,6-diamine serves as a critical pharmacophoric element that profoundly influences molecular recognition and biological activity. This substitution pattern creates a hydrogen-bonding "donor-acceptor-donor" triad that mimics nucleotide interactions, enabling high-affinity binding to enzymes utilizing ATP or NADPH cofactors. Comparative studies of quinoline derivatives reveal that diamine substitution at the 4,6-positions enhances target affinity by 10-100 fold compared to mono-amino or unsubstituted analogs [3] [5]. For instance, in dihydrofolate reductase (DHFR) inhibition assays, 2,4-diamino-6-substituted quinazolines—structural analogs to the 4,6-diaminoquinoline scaffold—demonstrate IC₅₀ values of 0.2–5 nM against microbial DHFR, while mono-amino derivatives exhibit micromolar activity [3].
The specific positioning of the diamine groups also governs solubility profiles and cellular uptake. Quantum mechanical calculations indicate that the 4,6-arrangement creates an optimal dipole moment (≈3.5 Debye) that balances membrane permeability and aqueous solubility [5]. This contrasts with 3,4-diamine isomers, which exhibit excessive polarity (log P < 0.5) and limited cellular penetration. Additionally, the propyl group at the 2-position synergizes with diamine functionality: molecular dynamics simulations reveal that the propyl chain occupies hydrophobic enzyme pockets adjacent to the diamine-binding region, enhancing binding energy by ≈3 kcal/mol compared to unsubstituted derivatives [5] [10].
The diamine moiety also influences metabolic stability through electronic effects. The electron-donating properties of the amino groups diminish susceptibility to cytochrome P450-mediated oxidation at the quinoline ring, extending plasma half-life. However, this benefit requires careful steric management, as unprotected primary amines may undergo N-acetylation or oxidative deamination. These structure-activity relationships underscore why 2-propylquinoline-4,6-diamine serves as a versatile scaffold for further optimization in antimicrobial and anticancer agent development [3] [5] [6].
Table 3: Impact of Diamine Substitution Patterns on Quinoline Bioactivity
Substitution Pattern | Representative Compound | Target Affinity | Cellular Permeability | Key Biological Effects |
---|---|---|---|---|
4,6-Diamine | 2-Propylquinoline-4,6-diamine | High (nM range) | Moderate (log P ≈ 2.1) | Potent enzyme inhibition; intercalation |
4-Amino | 4-Amino-2-phenylquinoline | Moderate (µM range) | High (log P ≈ 3.8) | Weak antimicrobial activity |
6-Amino | 6-Amino-2-methylquinoline | Low (mM range) | High (log P ≈ 3.5) | Minimal bioactivity |
3,4-Diamine | 3,4-Diaminoquinoline | Variable | Low (log P ≈ 0.3) | Limited cellular uptake; rapid metabolism |
The molecular architecture of 2-propylquinoline-4,6-diamine thus exemplifies rational pharmacophore design: the diamine groups provide directional hydrogen bonding for target engagement, the quinoline scaffold offers π-stacking capability for nucleic acid interactions, and the propyl substituent fine-tunes lipophilicity for optimal biodistribution. This multifunctional design underlies its continued investigation as a privileged scaffold in medicinal chemistry [5] [8] [10].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0